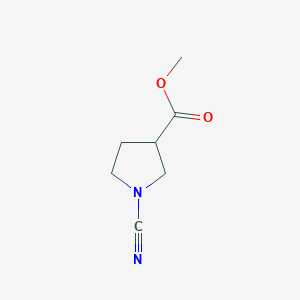

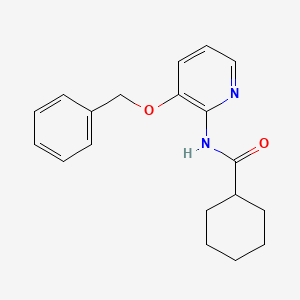

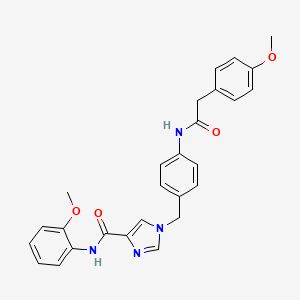

![molecular formula C16H11F2N3O2 B2650649 N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-45-8](/img/structure/B2650649.png)

N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as DFP-10917, is a pyrido[1,2-a]pyrimidine derivative that has shown promising results in scientific research for its potential use as an anticancer agent. DFP-10917 was first synthesized in 2009 by a group of researchers from the University of Texas.

Scientific Research Applications

Synthesis and Characterization of New Aromatic Polyamides

Research in the field of materials science has explored the synthesis of new aromatic polyamides incorporating structures related to N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. These polyamides demonstrate enhanced thermal stability and excellent solubility, attributed to the presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains. Their amorphous nature and layered structures suggest potential applications in high-performance materials requiring significant thermal resistance and specific mechanical properties (Choi & Jung, 2004).

Inhibitors of NF-kappaB and AP-1 Gene Expression

In the pharmaceutical research domain, derivatives of the compound have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such inhibitors have potential therapeutic applications in treating diseases characterized by overactive NF-kappaB and AP-1, including various cancers and inflammatory conditions. Modifications of the pyrimidine portion of the molecule have shown to impact its activity, highlighting the importance of this structure in drug design (Palanki et al., 2000).

Optimization of Biological Properties

Chemical modification strategies of the pyridine moiety of related molecules have been investigated with the aim of optimizing biological properties, such as analgesic effects. This research indicates the potential for structural analogs of this compound to serve as lead compounds in the development of new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial and Antifungal Activities

The synthesis of novel derivatives and their evaluation for antimicrobial and antifungal activities represent another avenue of research. Compounds synthesized from structures closely related to this compound have shown significant inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial and antifungal agents. This underscores the compound's role in the development of new treatments for infectious diseases (Akbari et al., 2008).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-13-4-3-10(17)6-12(13)18/h2-8H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFCTDPSZGZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650575.png)

![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)

![6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2650579.png)

![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)